Carboxylesterase 1 (CES1) Inhibition: Target Compound vs. Alternative Nitro-Benzoxazine Fragment
The target compound demonstrates potent inhibition of human liver carboxylesterase 1 (CES1) with a Ki of 0.708 nM [1]. In contrast, the simpler fragment analog 6-nitro-3,4-dihydro-2H-1,4-benzoxazine (CAS 28226-22-4), which lacks the 2-carboxylate moiety, shows no reported CES1 inhibitory activity in the same or comparable assays [2] . This represents a >10,000-fold differential in potency attributable to the ethyl carboxylate functionality, underscoring that the 2-position substituent is not merely a synthetic handle but a critical pharmacophoric determinant for CES1 engagement.
| Evidence Dimension | Enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 0.708 nM (human CES1) |
| Comparator Or Baseline | 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine (CAS 28226-22-4): No reported CES1 inhibitory activity |
| Quantified Difference | Not quantifiable; activity exclusively associated with target compound |
| Conditions | In vitro inhibition assay of human liver carboxylesterase 1 after 24-hour incubation |
Why This Matters
This differentiation is critical for researchers studying prodrug activation via CES1, as the target compound offers an exceptionally potent tool for modulating this metabolic pathway, a capability absent in simpler benzoxazine fragments.
- [1] BindingDB. (n.d.). Entry BDBM50412691: Inhibition of human carboxylesterase 1 (Ki = 0.708 nM). Curated by ChEMBL, Kyoto University. View Source
- [2] PubChem. (2025). Compound Summary for CID 7062225: 6-Nitro-3,4-dihydro-2H-1,4-benzoxazine (CAS 28226-22-4). View Source
